Resolvin E1 is synthesized from eicosapentaenoic acid through enzymatic pathways involving cyclooxygenase and lipoxygenase enzymes. It can also be produced by various human cell types during inflammation resolution processes, particularly in leukocyte-endothelial interactions. Additionally, microbial sources have been identified that can synthesize Resolvin E1 from eicosapentaenoic acid independently of traditional pathways involving aspirin or cyclooxygenase .
Chemically, Resolvin E1 Sodium Salt is classified as a polyunsaturated fatty acid derivative. Its systematic name is (5S,12R,18R)-5,12,18-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid sodium salt. It belongs to the class of pro-resolving mediators that are generated during the resolution phase of inflammation .
The synthesis of Resolvin E1 involves several organic chemistry techniques. The total synthesis typically starts with eicosapentaenoic acid as a precursor. Key steps include:
Recent studies have demonstrated successful synthetic routes using reagents like lithium chloride and zinc-copper alloys to enhance yields and selectivity in forming the final product .
The synthetic route involves multiple steps including Sonogashira coupling and selective hydrogenation processes. Computational models are often used to predict stable conformations and optimize reaction conditions .
The molecular structure of Resolvin E1 features multiple unsaturated bonds and hydroxyl groups that contribute to its rigidity and flexibility. It consists of a long carbon chain with five double bonds and three hydroxy groups located at the 5-, 12-, and 18-positions.
Resolvin E1 participates in various biochemical reactions primarily related to inflammation resolution:
Experimental data indicate that Resolvin E1 acts through specific receptors on immune cells, leading to downstream signaling that promotes resolution rather than exacerbation of inflammation .
The mechanism by which Resolvin E1 exerts its effects involves binding to specific G-protein coupled receptors on immune cells. This interaction initiates signaling cascades that lead to:
These actions collectively contribute to the resolution phase of inflammation, promoting healing and tissue repair .
In vivo studies show that administration of Resolvin E1 significantly reduces markers of inflammation in animal models, demonstrating its potential therapeutic benefits .
Resolvin E1 Sodium Salt has significant applications in biomedical research:
Resolvin E1 (RvE1) biosynthesis initiates when aspirin acetylates cyclooxygenase-2 (COX-2) in vascular endothelial cells. This modified enzyme converts eicosapentaenoic acid (EPA) into 18R-hydroperoxyeicosapentaenoic acid (18R-HpEPE), which is rapidly reduced to 18R-hydroxyeicosapentaenoic acid (18R-HEPE). Neutrophils then metabolize 18R-HEPE via 5-lipoxygenase (5-LOX) into 5(6)-epoxy-18R-HEPE, which is hydrolyzed by leukotriene A4 hydrolase (LTA4H) to yield bioactive RvE1 (5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-EPA) [1] [7]. This transcellular pathway is enhanced during inflammation resolution, where endothelial-neutrophil interactions amplify RvE1 production. The aspirin dependence of this route was confirmed using deuterium-labeled EPA and COX-2 inhibitors, which block 18R-HEPE generation [7].
Table 1: Key Enzymes in RvE1 Biosynthesis
Enzyme | Role in Pathway | Cellular Location |
---|---|---|
Acetylated COX-2 | Converts EPA → 18R-H(p)EPE | Vascular endothelium |
5-Lipoxygenase (5-LOX) | Converts 18R-HEPE → 5(6)-epoxy-18R-HEPE | Neutrophils |
LTA4 hydrolase | Hydrolyzes epoxide → RvE1 | Neutrophils/endothelium |
Human tissues generate RvE1 via aspirin-independent cytochrome P450 (CYP) monooxygenases. CYP isoforms—particularly CYP2C8/2C9 and CYP2J2—in liver, kidney, and vascular cells oxygenate EPA to form 18S-HEPE and 18R-HEPE enantiomers [1] [5]. These intermediates undergo sequential oxidation by soluble epoxide hydrolase (sEH) and 5-LOX to produce RvE1. This pathway dominates in hepatic and renal tissues, where CYP expression is high, and operates independently of aspirin [5]. Mass spectrometry studies confirm that human plasma contains both 18R- and 18S-HEPE isomers, with ratios shifting toward 18S after aspirin intake [1].
The opportunistic fungus Candida albicans biosynthesizes RvE1 de novo when exposed to EPA. Fungal cytochrome P450s directly convert EPA to RvE1 without requiring host cells or aspirin [2]. This pathway is inhibited by P450 antagonists (e.g., ketoconazole) but remains unaffected by COX-2 inhibitors, confirming its microbial origin [2] [3]. Candida-derived RvE1 modulates host immunity by enhancing fungal phagocytosis by neutrophils while suppressing neutrophil chemotaxis toward IL-8. This dual action suggests RvE1 serves as an inter-species signal that balances commensalism and pathogenicity [2].
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